molecular formula C26H27N3O4S B12010931 4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 609796-74-9

4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12010931
CAS No.: 609796-74-9
M. Wt: 477.6 g/mol
InChI Key: PKWBONCAEBKGRN-XTQSDGFTSA-N
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Description

4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrrole ring, a thiadiazole ring, and various substituents, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of a hydrazine derivative with a carbon disulfide and an appropriate electrophile.

    Substitution Reactions: The various substituents (butoxybenzoyl, ethylphenyl, and methyl groups) are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butoxybenzoyl)-5-(4-methylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an ethyl group.

    4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The uniqueness of 4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

609796-74-9

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27N3O4S/c1-4-6-15-33-20-13-11-19(12-14-20)23(30)21-22(18-9-7-17(5-2)8-10-18)29(25(32)24(21)31)26-28-27-16(3)34-26/h7-14,22,30H,4-6,15H2,1-3H3/b23-21+

InChI Key

PKWBONCAEBKGRN-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)CC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)CC)O

Origin of Product

United States

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